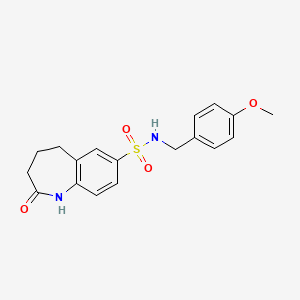![molecular formula C10H21NO B12482381 1-[(Cyclohexylmethyl)amino]propan-2-ol](/img/structure/B12482381.png)
1-[(Cyclohexylmethyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclohexylmethyl)amino]propan-2-ol is an organic compound with the molecular formula C10H21NO. It is a clear, colorless liquid with a molecular weight of 171.28 g/mol . This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[(Cyclohexylmethyl)amino]propan-2-ol typically involves the reaction of cyclohexylmethylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(Cyclohexylmethyl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Cyclohexylmethyl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic effects and as a building block for pharmaceutical drugs.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[(Cyclohexylmethyl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: This compound has a similar structure but lacks the cyclohexylmethyl group.
Isopropanolamine: This compound is another amino alcohol with similar properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(cyclohexylmethylamino)propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |
InChI Key |
KGKWYIGOZOCLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12482298.png)
![Propyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12482315.png)
![N-({4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B12482323.png)
![(4R)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate](/img/structure/B12482340.png)
![4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12482343.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12482347.png)
![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cycloheptanamine](/img/structure/B12482348.png)
![3,4-dichloro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12482353.png)
![N-(3-chlorophenyl)-2-{(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12482360.png)

![2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide](/img/structure/B12482387.png)
![4-tert-butyl-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482388.png)
![10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12482403.png)
![N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12482407.png)
